(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While there isn’t a direct synthesis process available for this compound, related compounds have been synthesized using various methods. For instance, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride was synthesized via alkylation of phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification .
Applications De Recherche Scientifique
B-Raf Kinase Inhibitors and Antiproliferative Agents
Compounds incorporating the 2,3-dihydrobenzo[b][1,4]dioxin moiety have been synthesized and evaluated for their B-Raf inhibitory and antiproliferative activities. A specific compound, characterized by the presence of a 2,3-dihydrobenzo[b][1,4]dioxin structure, demonstrated significant biological activity against the B-Raf(V600E) mutation and a human melanoma cell line, showcasing its potential as a potent B-Raf inhibitor with implications in cancer treatment (Yu-Shun Yang et al., 2012).
Antitumour Antibiotics
The synthesis of azetidino-benzodiazepines through intramolecular azide to alkene 1,3-dipolar cycloadditions has been explored, leading to compounds with potential as antitumour antibiotics. This research highlights the utility of incorporating azetidinone and pyrimidin-2-ylamino structures into the design of new therapeutic agents (K. Hemming et al., 2014).
Herbicide Intermediates
Synthesis of intermediates incorporating the pyrimidin-2-ylamino structure for application in herbicide development has been reported. These intermediates play a crucial role in the synthesis of herbicides such as Bispyribac-sodium, demonstrating the compound's relevance in agricultural chemistry (Li Yuan-xiang, 2008).
PET Imaging Agents in Parkinson's Disease
The compound has been utilized in the synthesis of a potential PET imaging agent for investigating LRRK2 enzyme activity in Parkinson's disease. This application underscores the compound's relevance in neurodegenerative disease research and diagnostics (Min Wang et al., 2017).
Antimicrobial and Anticancer Agents
Novel derivatives incorporating the pyrazole and pyrimidin-2-ylamino moieties have been synthesized and evaluated for their antimicrobial and anticancer activities. These studies have identified compounds with significant biological activities, highlighting the compound's potential in the development of new therapeutic agents (H. Hafez et al., 2016).
Propriétés
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-yl-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c21-15(12-3-1-4-13-14(12)23-8-7-22-13)20-9-11(10-20)19-16-17-5-2-6-18-16/h1-6,11H,7-10H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBHJMRRDPPFSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)C(=O)N3CC(C3)NC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.